Cas no 107812-58-8 (Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI))
![Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) structure](https://es.kuujia.com/scimg/cas/107812-58-8x500.png)
107812-58-8 structure
Nombre del producto:Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
- [(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] 4-methoxybenzoate
- Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-...
- guayulin D
- (1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-2-yl 4-methoxybenzoate
- Benzoic acid, 4-methoxy-, decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop(e)azulen-2-yl ester, (1aR-(1aalpha,2alpha,4aalpha,7beta,7abeta,7balpha))-
- Guayulin-D
- DTXSID30910542
- 7-Hydroxy-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-2-yl 4-methoxybenzoate
- 107812-58-8
-
- Renchi: InChI=1S/C23H30O4/c1-13-12-17(27-21(24)14-6-8-15(26-5)9-7-14)19-20(22(19,2)3)18-16(13)10-11-23(18,4)25/h6-9,16-20,25H,1,10-12H2,2-5H3/t16-,17-,18+,19+,20-,23+/m0/s1
- Clave inchi: CEVKCBWYLBDENS-LAXOQTEDSA-N
- Sonrisas: COC1C=CC(C(O[C@H]2CC(=C)[C@H]3[C@@H]([C@](CC3)(C)O)[C@@H]3C(C)(C)[C@H]23)=O)=CC=1
Atributos calculados
- Calidad precisa: 370.2145
- Masa isotópica única: 370.214
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 4
- Complejidad: 618
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 55.8Ų
- Carga superficial: 0
- Xlogp3: 4.2
Propiedades experimentales
- Denso: 1.17
- Punto de ebullición: 485.2°Cat760mmHg
- Punto de inflamación: 162.1°C
- índice de refracción: 1.57
- PSA: 55.76
- Logp: 4.22990
Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) Literatura relevante
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
107812-58-8 (Benzoic acid,4-methoxy-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)) Productos relacionados
- 1869398-65-1(methyl 3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate)
- 2227744-46-7((1R)-3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol)
- 34658-68-9(3-methyl-2-phenyl-Imidazo[1,2-a]pyridine)
- 1866834-03-8(3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)
- 2137450-64-5(1-{4-amino-1-oxa-8-azaspiro4.5decan-8-yl}-2-methylpentan-1-one)
- 7464-11-1(5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine)
- 2171813-85-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidine-3-carboxylic acid)
- 2137886-02-1(1-(2-methoxyethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid)
- 3241-75-6(N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine)
- 2395195-54-5(3-[(2,2,6,6-Tetrafluoromorpholin-4-yl)sulfonyl]pyridine-2-carbonitrile)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
